molecular formula C15H24O2 B1265804 5-Methyl-3-(1,1,3,3-tetramethylbutyl)pyrocatechol CAS No. 2213-68-5

5-Methyl-3-(1,1,3,3-tetramethylbutyl)pyrocatechol

Cat. No.: B1265804
CAS No.: 2213-68-5
M. Wt: 236.35 g/mol
InChI Key: KEUANYXDVWBCRM-UHFFFAOYSA-N
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Description

5-Methyl-3-(1,1,3,3-tetramethylbutyl)pyrocatechol: is a heterocyclic organic compound with the molecular formula C15H24O2 It is known for its unique structure, which includes a pyrocatechol moiety substituted with a 5-methyl group and a bulky 1,1,3,3-tetramethylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(1,1,3,3-tetramethylbutyl)pyrocatechol typically involves the following steps:

    Starting Materials: The synthesis begins with pyrocatechol (benzene-1,2-diol) and 5-methyl-1,1,3,3-tetramethylbutyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

    Catalyst: A Lewis acid catalyst, such as aluminum chloride, is employed to facilitate the electrophilic aromatic substitution reaction.

    Procedure: The pyrocatechol is first dissolved in the solvent, and the catalyst is added. The 5-methyl-1,1,3,3-tetramethylbutyl chloride is then slowly added to the reaction mixture while maintaining a low temperature to control the reaction rate. The mixture is stirred for several hours until the reaction is complete.

    Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(1,1,3,3-tetramethylbutyl)pyrocatechol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydroxy derivative using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring, using reagents such as halogens or nitro groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-Methyl-3-(1,1,3,3-tetramethylbutyl)pyrocatechol: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(1,1,3,3-tetramethylbutyl)pyrocatechol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. Additionally, its bulky substituents may influence its binding affinity and specificity towards certain biological targets, modulating various biochemical pathways.

Comparison with Similar Compounds

5-Methyl-3-(1,1,3,3-tetramethylbutyl)pyrocatechol: can be compared with other similar compounds, such as:

    Pyrocatechol (Benzene-1,2-diol): Lacks the bulky substituents, making it less sterically hindered.

    3-(1,1,3,3-Tetramethylbutyl)pyrocatechol: Similar structure but without the 5-methyl group, affecting its reactivity and properties.

    5-Methylpyrocatechol: Lacks the 1,1,3,3-tetramethylbutyl group, resulting in different steric and electronic effects.

The uniqueness of This compound lies in its combination of the 5-methyl group and the bulky 1,1,3,3-tetramethylbutyl group, which imparts distinct chemical and physical properties, making it valuable for specific applications.

Properties

IUPAC Name

5-methyl-3-(2,4,4-trimethylpentan-2-yl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H24O2/c1-10-7-11(13(17)12(16)8-10)15(5,6)9-14(2,3)4/h7-8,16-17H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUANYXDVWBCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)O)C(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176657
Record name 5-Methyl-3-(1,1,3,3-tetramethylbutyl)pyrocatechol
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Molecular Weight

236.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2213-68-5
Record name 5-Methyl-3-(1,1,3,3-tetramethylbutyl)-1,2-benzenediol
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Record name 5-Methyl-3-(1,1,3,3-tetramethylbutyl)pyrocatechol
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Record name 5-methyl-3-(1,1,3,3-tetramethylbutyl)pyrocatechol
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Record name 5-METHYL-3-(1,1,3,3-TETRAMETHYLBUTYL)PYROCATECHOL
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